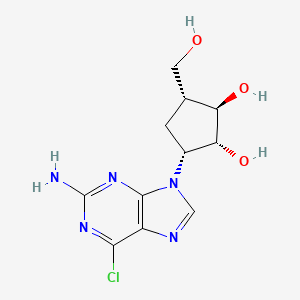

Carbocyclic-6-chloro ara-guanosine

CAS No.: 75797-17-0

Cat. No.: VC17147920

Molecular Formula: C11H14ClN5O3

Molecular Weight: 299.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75797-17-0 |

|---|---|

| Molecular Formula | C11H14ClN5O3 |

| Molecular Weight | 299.71 g/mol |

| IUPAC Name | (1R,2R,3R,5R)-3-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |

| Standard InChI | InChI=1S/C11H14ClN5O3/c12-9-6-10(16-11(13)15-9)17(3-14-6)5-1-4(2-18)7(19)8(5)20/h3-5,7-8,18-20H,1-2H2,(H2,13,15,16)/t4-,5-,7-,8-/m1/s1 |

| Standard InChI Key | YPNCGBSKCXEJKT-SJNFNFGESA-N |

| Isomeric SMILES | C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)O)O)CO |

| Canonical SMILES | C1C(C(C(C1N2C=NC3=C2N=C(N=C3Cl)N)O)O)CO |

Introduction

Chemical Structure and Synthesis of Carbocyclic-6-Chloro Ara-Guanosine

Structural Features

Carbocyclic-6-chloro ara-guanosine replaces the traditional ribose or deoxyribose sugar with a carbocyclic ring system, conferring resistance to enzymatic degradation by nucleases . The guanine base is modified at the C6 position with a chlorine atom, a substitution critical for its antiviral activity. This chlorine atom enhances electrophilicity, potentially enabling covalent interactions with viral enzymes . The carbocyclic scaffold adopts a locked conformation, mimicking the transition state of natural nucleosides during viral polymerase binding .

Synthetic Pathways

The synthesis of carbocyclic nucleosides involves multi-step regio- and stereoselective reactions. A pivotal intermediate, bicyclo[4.1.0]heptyl azide (6), is constructed through allylic oxidation and hydroboration, achieving high diastereoselectivity . Subsequent functionalization introduces the chlorinated purine base via cycloaddition or nucleophilic substitution. For example, in the synthesis of anti-SARS-CoV carbocyclic analogs, benzoylation of the 5′-hydroxyl group in compound 11 improved activity, underscoring the role of protecting groups in optimizing pharmacological properties .

Key synthetic challenges include maintaining stereochemical integrity and ensuring efficient coupling of the heterocyclic base to the carbocyclic sugar. Advances in asymmetric catalysis and microwave-assisted reactions have streamlined these processes, enabling the production of derivatives with varied substitutions at the N<sup>6</sup> and C2 positions .

Biological Activity and Mechanism of Action

Antiviral Efficacy

Carbocyclic-6-chloro ara-guanosine demonstrates broad-spectrum antiviral activity. In plaque reduction assays, related carbocyclic analogs such as compound 11 exhibited anti-SARS-CoV activity comparable to ribavirin and mizoribine, with EC<sub>50</sub> values in the low micromolar range . Against coxsackievirus B4, the triazole-containing derivative 3d showed moderate efficacy, reducing viral yield by 50% at 10 μM . These findings highlight its potential in addressing unmet needs in RNA virus therapeutics.

Mechanistic Insights

The 6-chloro substituent is hypothesized to facilitate irreversible inhibition of viral enzymes through covalent bond formation, a mechanism supported by structure-activity relationship (SAR) studies . For instance, replacing the chlorine with -OMe or -SMe groups diminished activity, emphasizing the importance of the leaving group’s electrophilicity . Intracellular phosphorylation of the 5′-hydroxyl group generates the active triphosphate form, which competitively inhibits viral polymerases or incorporates into viral RNA, causing chain termination .

Cytotoxicity remains a concern, as unmodified carbocyclic nucleosides like compound 10 exhibit higher toxicity profiles than protected analogs (e.g., benzoylated 11) . Optimizing substituents at the N<sup>6</sup> and sugar moieties can enhance selectivity indices, as seen in adenosine receptor ligands where N<sup>6</sup>-methyl and ethyl groups improved affinity while reducing off-target effects .

Comparative Analysis with Analogous Nucleoside Derivatives

Carbocyclic-6-chloro ara-guanosine belongs to a broader family of nucleoside analogs with distinct structural and functional attributes. The table below compares its features with those of clinically relevant analogs:

This comparative analysis underscores how subtle structural changes—such as sugar ring conformation and halogen substitutions—dictate biological activity and therapeutic applicability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume